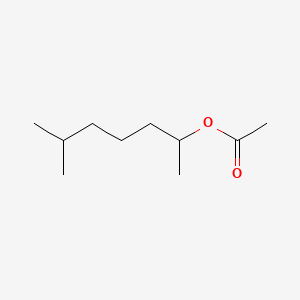
1,5-Dimethylhexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctyl acetate, also known as fructurol, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isooctyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isooctyl acetate is primarily located in the membrane (predicted from logP). Isooctyl acetate is an earthy, herbal, and humus tasting compound that can be found in fruits and milk and milk products. This makes isooctyl acetate a potential biomarker for the consumption of these food products.
6-methyl-2-heptanyl acetate is the acetate ester of 6-methylheptan-2-ol. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1,5-Dimethylhexyl acetate (CAS Number: 67952-57-2) is an ester formed from the reaction of 1,5-dimethylhexanol and acetic acid. Its molecular formula is C₉H₁₈O₂, and it has a characteristic fruity odor, making it suitable for use in fragrances and flavorings.
Fragrance and Flavoring Applications
This compound is primarily used in the fragrance industry due to its pleasant aroma. It is often incorporated into perfumes, cosmetics, and household products. The compound's volatility and stability under various conditions make it a desirable ingredient in scent formulations.
Safety Assessments:
- According to the Research Institute for Fragrance Materials (RIFM), extensive safety assessments have been conducted on this compound. These studies evaluated its genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization potential. The results indicate that the compound does not present significant safety concerns at current levels of use in fragrances .
Genotoxicity Testing
- This compound was evaluated for mutagenic potential using the Ames test with various strains of Salmonella typhimurium and Escherichia coli. The findings demonstrated no increase in revertant colonies at any concentration tested, indicating that the compound is not mutagenic .
Repeated Dose Toxicity
- The repeated dose toxicity assessment indicated that exposure levels of this compound are below the threshold of toxicological concern (TTC) values established for similar compounds. This suggests that long-term exposure does not pose significant health risks .
Skin Sensitization
- Studies involving human subjects have shown no significant skin sensitization reactions at concentrations used in cosmetic formulations. This supports its safe use in personal care products .
Environmental Impact
The environmental safety assessment conducted by RIFM indicates that this compound does not meet the criteria for persistent, bioaccumulative, and toxic (PBT) substances as per international standards. Risk quotients based on its predicted environmental concentrations (PEC) are less than one, suggesting minimal environmental risk associated with its use .
Case Study 1: Use in Personal Care Products
A case study published by RIFM analyzed the incorporation of this compound in various personal care products such as lotions and perfumes. The study concluded that at typical usage levels (0.01% to 0.5%), the compound did not exhibit any adverse effects on human health or the environment .
Case Study 2: Fragrance Composition
Another investigation focused on fragrance compositions containing this compound revealed that it enhances the overall scent profile while maintaining stability over time. This study highlighted its role in improving consumer acceptance of fragrance products .
Eigenschaften
CAS-Nummer |
67952-57-2 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
6-methylheptan-2-yl acetate |
InChI |
InChI=1S/C10H20O2/c1-8(2)6-5-7-9(3)12-10(4)11/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
JNRDWRMJYGDQQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)OC(=O)C |
Kanonische SMILES |
CC(C)CCCC(C)OC(=O)C |
Key on ui other cas no. |
67952-57-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















